(2-Methyl-1,3-benzoxazol-6-yl)boronic acid

Medicinal Chemistry Neuroscience Orexin Receptor

Procure (2-Methyl-1,3-benzoxazol-6-yl)boronic acid (CAS 866332-15-2), the regiospecific boronic acid for SB-334867—the first-in-class OX1 receptor antagonist. Using 5- or 7-boronic acid isomers yields regioisomeric products with altered 3D geometry, abolishing target binding. Essential for 2-arylbenzoxazole anti-inflammatory libraries and patented SHP2 allosteric inhibitors (WO2018013821). Pharmacophore integrity demands exact 6-substitution of the benzoxazole core. Accept no positional isomers—insist on correct regiochemistry. Request quote.

Molecular Formula C8H8BNO3
Molecular Weight 176.97 g/mol
CAS No. 866332-15-2
Cat. No. B1425964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-1,3-benzoxazol-6-yl)boronic acid
CAS866332-15-2
Molecular FormulaC8H8BNO3
Molecular Weight176.97 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)N=C(O2)C)(O)O
InChIInChI=1S/C8H8BNO3/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4,11-12H,1H3
InChIKeyMFPJERIVTFQLEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (2-Methyl-1,3-benzoxazol-6-yl)boronic Acid (CAS 866332-15-2): A High-Potential Heteroaryl Building Block


(2-Methyl-1,3-benzoxazol-6-yl)boronic acid (CAS 866332-15-2) is a heteroaryl boronic acid with the molecular formula C8H8BNO3 and a molecular weight of 176.97 g/mol . This compound is characterized by a 2-methyl-substituted benzoxazole core fused with a boronic acid functional group at the 6-position, making it a versatile intermediate in organic synthesis . Its primary utility stems from its role as a key building block in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures for pharmaceutical and agrochemical research [1]. Notably, it serves as the essential boronic acid component in the synthesis of SB-334867, a first-in-class selective orexin-1 (OX1) receptor antagonist [2].

Why Generic Substitution Fails: The Unique 6-Position Boronic Acid Requirement for (2-Methyl-1,3-benzoxazol-6-yl)boronic Acid (CAS 866332-15-2)


In medicinal chemistry, the precise positioning of a boronic acid group on a heteroaromatic core is critical for controlling the geometry and electronic properties of the final molecule after a Suzuki-Miyaura cross-coupling reaction [1]. Substituting (2-Methyl-1,3-benzoxazol-6-yl)boronic acid with a positional isomer, such as the 5- or 7-boronic acid derivative, will yield a regioisomeric biaryl product with a different spatial arrangement . This change fundamentally alters the three-dimensional shape and electronic distribution of the target compound, which can completely abolish binding affinity for its intended biological target or introduce unwanted off-target activity [2]. Similarly, replacing the benzoxazole core with a less electron-deficient heterocycle can impact the stability of the boronic acid intermediate and alter its reactivity profile in cross-coupling reactions, leading to inconsistent or lower synthetic yields [3]. Therefore, generic substitution based solely on the boronic acid functional group is not a scientifically valid approach when a specific substitution pattern is required for a validated pharmacophore or advanced intermediate.

Quantitative Evidence for (2-Methyl-1,3-benzoxazol-6-yl)boronic Acid (CAS 866332-15-2): Performance vs. Analogs


Validated Specificity as a Key Intermediate for SB-334867, a Selective OX1 Receptor Antagonist

The use of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid is specifically documented in the synthesis of SB-334867, which exhibits high and quantifiable selectivity for the OX1 receptor [1]. The 6-substitution pattern on the benzoxazole core is essential for this activity; alternative boronic acids would produce different molecular geometries with unknown biological outcomes. SB-334867 demonstrates a pKb of 7.4 for OX1, with a 50-fold selectivity over OX2 (pKb 5.7) and >100-fold selectivity over 5-HT2B and 5-HT2C receptors (pKi 5.4 and 5.3, respectively) . This high target specificity validates the procurement of the specific 6-boronic acid isomer for any program targeting OX1 receptor antagonism.

Medicinal Chemistry Neuroscience Orexin Receptor

Integration into a Privileged Scaffold Class for Anti-inflammatory Research

The 2-methylbenzoxazole core is a key component of a 'privileged scaffold' in medicinal chemistry, particularly for developing novel anti-inflammatory agents [1]. Research has identified 2-(2-arylphenyl)benzoxazoles as new anti-inflammatory chemotypes, with the potential to overcome cardiovascular side effects associated with traditional COX-2 inhibitors [2]. While this is a class-level inference, the availability of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid provides a direct entry point for synthesizing libraries of these compounds through Suzuki-Miyaura coupling. Its specific 6-position functionalization allows for the targeted diversification of the benzoxazole core, a feature not accessible with other isomers.

Inflammation COX-2 Inhibition Drug Design

Benchmarking Suzuki-Miyaura Reactivity for Heteroaryl Boronic Acids

Heteroaryl boronic acids, like (2-Methyl-1,3-benzoxazol-6-yl)boronic acid, are known to be effective partners in Suzuki-Miyaura cross-coupling reactions. A general study on continuous-flow Suzuki-Miyaura cross-coupling of heteroaryl halides and (hetero)arylboronic acids reported excellent yields (20 examples) under optimized conditions with low Pd catalyst loadings (0.05-1.5 mol%) [1]. This class-level inference suggests that (2-Methyl-1,3-benzoxazol-6-yl)boronic acid is likely to perform well under similar modern, efficient catalytic conditions, making it suitable for both small-scale discovery and larger-scale process development. The electron-deficient nature of the benzoxazole ring may also contribute to favorable reactivity and stability in these transformations [2].

Synthetic Methodology Cross-Coupling Catalysis

Defined Application Scenarios for (2-Methyl-1,3-benzoxazol-6-yl)boronic Acid (CAS 866332-15-2) in R&D


Synthesis of Selective Orexin-1 (OX1) Receptor Antagonists

This is the most validated application for this compound. As demonstrated in Section 3, (2-Methyl-1,3-benzoxazol-6-yl)boronic acid is the specific and essential boronic acid component for synthesizing SB-334867 [1]. Procurement is recommended for any research program focused on generating SB-334867 or designing novel, structurally related OX1 receptor antagonists for studying sleep-wake cycles, addiction, anxiety, and feeding behavior [2]. Using any other boronic acid would result in a different molecule with unknown and likely inferior selectivity for the OX1 target .

Generation of Diversified Benzoxazole Libraries for Anti-inflammatory Drug Discovery

This compound is a prime candidate for constructing focused libraries of 2-arylbenzoxazole derivatives. The evidence from Section 3 highlights the benzoxazole core as a privileged scaffold for developing novel anti-inflammatory agents with a potentially differentiated safety profile compared to classical COX-2 inhibitors [3]. Procuring this boronic acid allows medicinal chemists to efficiently explore the chemical space around the 6-position of the benzoxazole ring via Suzuki-Miyaura coupling, a key strategy in hit-to-lead and lead optimization campaigns [4].

Development of Fluorescent Probes and Optoelectronic Materials

The benzoxazole scaffold is valued for its photophysical properties, including high fluorescence quantum yields and good photostability. (2-Methyl-1,3-benzoxazol-6-yl)boronic acid serves as a versatile building block for synthesizing functionalized benzoxazole derivatives suitable for use as fluorescent probes in biological imaging or as active components in organic light-emitting diodes (OLEDs) and other optoelectronic devices . Its boronic acid handle allows for precise conjugation to other molecular architectures, enabling the tuning of optical and electronic properties.

Synthesis of Allosteric SHP2 Inhibitors as Anticancer Agents

Patents identify this compound as a key intermediate in the synthesis of 2,5-disubstituted and 2,5,6-trisubstituted 3-methyl pyrazines, which act as allosteric inhibitors of the SHP2 phosphatase . SHP2 is a critical node in the RAS-MAPK signaling pathway, and its inhibition is a promising therapeutic strategy for various cancers [5]. Procurement of this specific boronic acid is therefore essential for research groups actively pursuing SHP2 inhibitor development, as it enables access to a specific, patented chemical series.

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